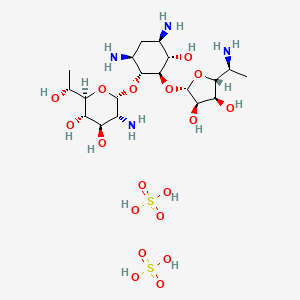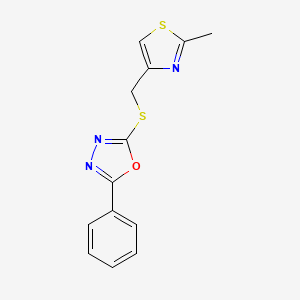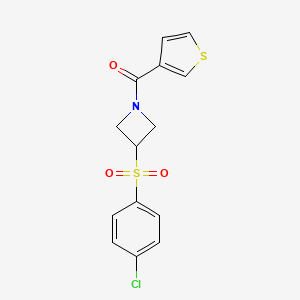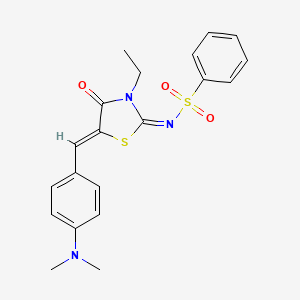
ELX-02 disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NB-124 disulfate, also known as ELX-02 disulfate, is a synthetic eukaryotic ribosome selective glycoside. This compound is designed to address genetic diseases caused by nonsense mutations. It is a first-in-class compound that can induce read-through of nonsense mutations, allowing the production of full-length functional proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
NB-124 disulfate is synthesized through a series of chemical reactions involving the selective glycosylation of specific ribosomal subunits. The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and purification processes. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of NB-124 disulfate involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications. The production process includes stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
NB-124 disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of NB-124 disulfate, which can be used for further research and development. These derivatives may have different biological activities and properties, making them valuable for scientific studies .
Scientific Research Applications
NB-124 disulfate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ribosomal function and protein synthesis.
Biology: Investigated for its potential to correct genetic mutations and restore normal protein function.
Medicine: Explored as a potential therapeutic agent for genetic diseases caused by nonsense mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
NB-124 disulfate exerts its effects by selectively binding to eukaryotic ribosomes and inducing read-through of nonsense mutations. This allows the ribosome to bypass premature stop codons and produce full-length functional proteins. The compound targets specific ribosomal subunits and pathways involved in protein synthesis, making it a valuable tool for genetic research and potential therapeutic applications .
Comparison with Similar Compounds
NB-124 disulfate is unique compared to other similar compounds due to its selective action on eukaryotic ribosomes and its ability to induce read-through of nonsense mutations. Similar compounds include:
Gentamicin: An aminoglycoside antibiotic that also induces read-through of nonsense mutations but has broader antibacterial activity.
Paromomycin: Another aminoglycoside with similar properties but different specificity and potency
NB-124 disulfate stands out due to its specificity and potential therapeutic applications in genetic diseases .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGVCSNIMZZOIT-BPQPGTHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N4O18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2421672.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)

![N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2421685.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)


